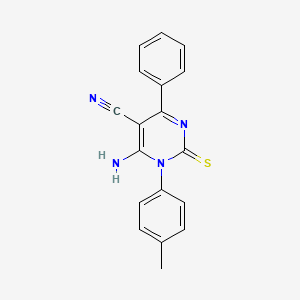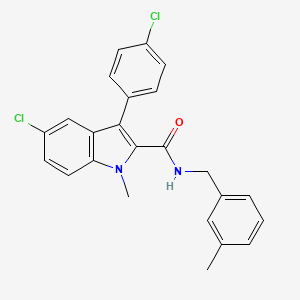![molecular formula C22H20Cl2N4O3S B10865312 N-[4-({4-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B10865312.png)
N-[4-({4-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[({4-[(E)-2-(3,4-DICHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}-2-METHYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a sulfonyl group, and a dichlorophenyl group
Preparation Methods
The synthesis of N-{4-[({4-[(E)-2-(3,4-DICHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}-2-METHYLPROPANAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dichlorophenylacetic acid with pyrimidine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-{4-[({4-[(E)-2-(3,4-DICHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
N-{4-[({4-[(E)-2-(3,4-DICHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}-2-METHYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[({4-[(E)-2-(3,4-DICHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
N-{4-[({4-[(E)-2-(3,4-DICHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:
Acetanilide derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Pyrimidine-based compounds: These compounds are widely studied for their potential therapeutic applications and can provide insights into the unique properties of N-{4-[({4-[(E)-2-(3,4-DICHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}AMINO)SULFONYL]PHENYL}-2-METHYLPROPANAMIDE.
Properties
Molecular Formula |
C22H20Cl2N4O3S |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[4-[[4-[(E)-2-(3,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C22H20Cl2N4O3S/c1-14(2)21(29)26-16-6-8-18(9-7-16)32(30,31)28-22-25-12-11-17(27-22)5-3-15-4-10-19(23)20(24)13-15/h3-14H,1-2H3,(H,26,29)(H,25,27,28)/b5-3+ |
InChI Key |
CAIVYLKZEOGNSI-HWKANZROSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)

![10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865234.png)
![3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865236.png)
![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)

![1-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile](/img/structure/B10865243.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B10865248.png)
![1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B10865251.png)
![N-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10865267.png)
![8-methyl-1,4-dihydro-6H-pyrimido[1,2-b][1,2,4,5]tetrazin-6-one](/img/structure/B10865269.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B10865277.png)
![5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one](/img/structure/B10865281.png)
![7-Tert-butyl-2-(hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10865285.png)
